molecular formula C15H10ClF3N2O3S B2609234 4-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-nitriloethyl}phenyl methanesulfonate CAS No. 338410-42-7

4-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-nitriloethyl}phenyl methanesulfonate

Cat. No.: B2609234
CAS No.: 338410-42-7
M. Wt: 390.76
InChI Key: WHDFOXDIHMWJOD-UHFFFAOYSA-N
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Description

4-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-nitriloethyl}phenyl methanesulfonate is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-nitriloethyl}phenyl methanesulfonate typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Pyridine Ring: The initial step involves the synthesis of the pyridine ring, which is achieved through a series of reactions including halogenation and nitration.

    Introduction of Substituents: The chloro and trifluoromethyl groups are introduced via electrophilic aromatic substitution reactions.

    Coupling Reactions: The nitriloethyl group is attached through a coupling reaction, often using reagents like sodium hydride or potassium carbonate under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-nitriloethyl}phenyl methanesulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride or potassium carbonate in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

4-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-nitriloethyl}phenyl methanesulfonate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-{1-[3-Chloro-2-pyridinyl]-2-nitriloethyl}phenyl methanesulfonate
  • 4-{1-[5-(Trifluoromethyl)-2-pyridinyl]-2-nitriloethyl}phenyl methanesulfonate

Uniqueness

The presence of both chloro and trifluoromethyl groups in 4-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-nitriloethyl}phenyl methanesulfonate imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets, distinguishing it from similar compounds.

Properties

IUPAC Name

[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-cyanomethyl]phenyl] methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3N2O3S/c1-25(22,23)24-11-4-2-9(3-5-11)12(7-20)14-13(16)6-10(8-21-14)15(17,18)19/h2-6,8,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHDFOXDIHMWJOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=CC=C(C=C1)C(C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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